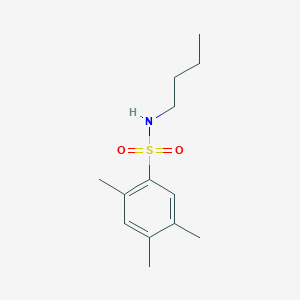

N-butyl-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-butyl-2,4,5-trimethylbenzenesulfonamide, also known as B-TMBS, is a sulfonamide derivative that has been widely used in scientific research as a surfactant and emulsifier. It is a white crystalline powder that is soluble in water and organic solvents. B-TMBS has been used in various fields, including pharmaceuticals, biotechnology, and analytical chemistry.

Mechanism of Action

The mechanism of action of N-butyl-2,4,5-trimethylbenzenesulfonamide is not fully understood. It is believed that N-butyl-2,4,5-trimethylbenzenesulfonamide interacts with the hydrophobic regions of proteins and other biomolecules, leading to their solubilization and stabilization in aqueous solutions. N-butyl-2,4,5-trimethylbenzenesulfonamide may also form micelles in solution, which can help to solubilize hydrophobic compounds.

Biochemical and Physiological Effects:

N-butyl-2,4,5-trimethylbenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. N-butyl-2,4,5-trimethylbenzenesulfonamide has also been shown to be biodegradable and environmentally friendly.

Advantages and Limitations for Lab Experiments

N-butyl-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a versatile surfactant and emulsifier that can be used in a wide range of applications. N-butyl-2,4,5-trimethylbenzenesulfonamide is also stable in aqueous solutions and can withstand a wide range of pH and temperature conditions. However, N-butyl-2,4,5-trimethylbenzenesulfonamide may not be suitable for some applications that require a specific surfactant or emulsifier with unique properties.

List of

Future Directions

1. Development of new N-butyl-2,4,5-trimethylbenzenesulfonamide derivatives with improved solubilization and stabilization properties.

2. Investigation of the mechanism of action of N-butyl-2,4,5-trimethylbenzenesulfonamide using advanced spectroscopic and imaging techniques.

3. Application of N-butyl-2,4,5-trimethylbenzenesulfonamide in the synthesis of metal nanoparticles with controlled size and shape.

4. Use of N-butyl-2,4,5-trimethylbenzenesulfonamide as a template for the preparation of mesoporous materials with tailored properties.

5. Development of N-butyl-2,4,5-trimethylbenzenesulfonamide-based formulations for drug delivery and other biomedical applications.

6. Investigation of the biodegradation pathways of N-butyl-2,4,5-trimethylbenzenesulfonamide in the environment.

7. Study of the toxicological effects of N-butyl-2,4,5-trimethylbenzenesulfonamide on human health and the environment.

8. Optimization of the synthesis method for N-butyl-2,4,5-trimethylbenzenesulfonamide to improve yield and reduce waste.

In conclusion, N-butyl-2,4,5-trimethylbenzenesulfonamide is a versatile surfactant and emulsifier that has been widely used in scientific research. It has several advantages for lab experiments and has potential for future applications in various fields. Further research is needed to fully understand the mechanism of action of N-butyl-2,4,5-trimethylbenzenesulfonamide and to explore its potential for new applications.

Synthesis Methods

N-butyl-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions and the product is obtained in high yield. The synthesis of N-butyl-2,4,5-trimethylbenzenesulfonamide is a well-established method and has been reported in several scientific publications.

Scientific Research Applications

N-butyl-2,4,5-trimethylbenzenesulfonamide has been used as a surfactant and emulsifier in various scientific research applications. It has been used to solubilize and stabilize proteins, peptides, and other biomolecules in aqueous solutions. N-butyl-2,4,5-trimethylbenzenesulfonamide has also been used as a dispersant for nanoparticles and as a coating agent for microspheres. In addition, N-butyl-2,4,5-trimethylbenzenesulfonamide has been used in the synthesis of metal nanoparticles and as a template for the preparation of mesoporous materials.

properties

Product Name |

N-butyl-2,4,5-trimethylbenzenesulfonamide |

|---|---|

Molecular Formula |

C13H21NO2S |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

N-butyl-2,4,5-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C13H21NO2S/c1-5-6-7-14-17(15,16)13-9-11(3)10(2)8-12(13)4/h8-9,14H,5-7H2,1-4H3 |

InChI Key |

NQZWASPMOYRDOH-UHFFFAOYSA-N |

SMILES |

CCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B267691.png)

![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B267693.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)